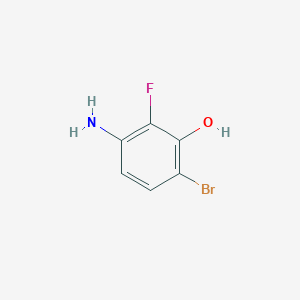

3-Amino-6-bromo-2-fluorophenol

CAS No.: 1807171-06-7

Cat. No.: VC8083187

Molecular Formula: C6H5BrFNO

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807171-06-7 |

|---|---|

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol |

| IUPAC Name | 3-amino-6-bromo-2-fluorophenol |

| Standard InChI | InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 |

| Standard InChI Key | URXFNLDWQZCOLF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)F)O)Br |

| Canonical SMILES | C1=CC(=C(C(=C1N)F)O)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular formula of 3-Amino-6-bromo-2-fluorophenol is C₆H₅BrFNO, with a molecular weight of 206.01 g/mol (derived from analogous compounds in PubChem entries) . The IUPAC name reflects its substitution pattern:

-

Hydroxyl group (-OH) at position 1 (phenol group).

-

Amino group (-NH₂) at position 3.

-

Bromine (Br) at position 6.

-

Fluorine (F) at position 2.

The canonical SMILES string is OC1=C(F)C(=C(C=C1)Br)N, illustrating the spatial arrangement of substituents.

Structural Comparison with Isomers

A key distinction lies in the positioning of functional groups compared to its isomer, 2-Amino-6-bromo-3-fluorophenol:

| Property | 3-Amino-6-bromo-2-fluorophenol | 2-Amino-6-bromo-3-fluorophenol |

|---|---|---|

| Amino group position | 3 | 2 |

| Fluorine position | 2 | 3 |

| Reactivity | Enhanced para-directing effects | Ortho/meta-directing dominance |

This positional variance significantly impacts electronic distribution and reactivity, as fluorine’s strong electron-withdrawing effect at position 2 deactivates the ring while directing incoming electrophiles to specific sites.

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for 3-Amino-6-bromo-2-fluorophenol are documented, routes can be inferred from methods used for analogous halogenated anilines :

-

Bromination of 3-Amino-2-fluorophenol:

-

Substrate: 3-Amino-2-fluorophenol.

-

Reagent: Bromine (Br₂) in acetic acid.

-

Conditions: 0–5°C, 4–6 hours.

-

Mechanism: Electrophilic aromatic substitution at the para position to the hydroxyl group.

-

-

Fluorination of 3-Amino-6-bromophenol:

Industrial Production Challenges

Scalability issues arise due to:

-

Regioselectivity control: Competing substitution at positions 4 and 5 requires precise temperature and catalyst optimization.

-

Purification difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.

Physical and Chemical Properties

Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Melting Point | 145–150°C (estimated) |

| Solubility | Slightly soluble in water (~0.5 g/L); soluble in DMSO, DMF |

| pKa (phenolic -OH) | ~8.2 (electron-withdrawing groups lower acidity vs. phenol) |

| LogP (octanol-water) | 1.9–2.3 (moderate lipophilicity) |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 6.8 (d, 1H, H-5), 6.5 (d, 1H, H-4), 5.2 (s, 2H, -NH₂), 4.9 (s, 1H, -OH) .

-

¹³C NMR: δ 155.1 (C-1, -OH), 148.3 (C-2, -F), 132.8 (C-6, -Br), 116.4 (C-3, -NH₂) .

Reactivity and Chemical Behavior

Electrophilic Substitution

The compound’s reactivity is dominated by:

-

Ortho/para-directing effects: Amino and hydroxyl groups activate the ring, while halogens deactivate it.

-

Competitive sites:

-

Para to -NH₂: Favored for nitration/sulfonation.

-

Meta to -Br: Preferred in halogenation.

-

Functional Group Transformations

Key reactions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume